Product packaging for (1-Isocyanatocyclopropyl)benzene(Cat. No.:CAS No. 862487-15-8)

(1-Isocyanatocyclopropyl)benzene

Cat. No.: B3388153
CAS No.: 862487-15-8
M. Wt: 159.18 g/mol
InChI Key: LFJYWZIPXATEDH-UHFFFAOYSA-N
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Description

Overview of Cyclopropyl (B3062369) Isocyanates in Organic Chemistry

Cyclopropyl isocyanates are a class of organic compounds characterized by the presence of a highly reactive isocyanate group directly attached to a cyclopropane (B1198618) ring. The cyclopropane ring, being the smallest stable cycloalkane, possesses unique electronic and conformational properties due to its significant ring strain. This strain influences the reactivity of adjacent functional groups. In drug design, the cyclopropyl group is often used to enhance biological activity, fix molecular conformation, and improve pharmacokinetic properties such as metabolic stability and aqueous solubility. chemenu.com The introduction of an isocyanate group to this strained ring system opens up a plethora of synthetic possibilities, as isocyanates are well-known for their reactions with nucleophiles.

Significance of the Benzene (B151609) Moiety in Isocyanate Chemistry

The benzene ring attached to the cyclopropyl group in (1-Isocyanatocyclopropyl)benzene plays a crucial role in modulating the compound's electronic properties and reactivity. Aromatic isocyanates, where the isocyanate group is directly attached to a benzene ring, are known to be more reactive than their aliphatic counterparts. mdpi.com This increased reactivity is attributed to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the isocyanate carbon atom. mdpi.com In the case of this compound, the phenyl group's electronic influence is transmitted through the cyclopropane ring, affecting the reactivity of the isocyanate group.

Historical Context of Research on Aromatic and Alicyclic Isocyanates

The study of isocyanates dates back to 1885, when Theodor Curtius discovered the thermal decomposition of acyl azides into isocyanates, a reaction now famously known as the Curtius rearrangement. wikipedia.orgnih.govbyjus.com This discovery laid the foundation for the broad field of isocyanate chemistry. Aromatic isocyanates gained significant industrial importance with the development of polyurethanes. In contrast, the exploration of alicyclic isocyanates, including those containing cyclopropyl rings, has been more of a niche area of research, often driven by the quest for novel building blocks in medicinal chemistry and materials science. The synthesis of complex molecules often requires fine-tuning of reactivity, a goal that can be achieved by combining different structural motifs like aromatic and alicyclic components.

Defining the Research Landscape of this compound

The research landscape for this compound is primarily situated at the intersection of synthetic methodology development and the search for novel bioactive molecules. While extensive research exists on isocyanates in general, and on phenylcyclopropane derivatives, dedicated studies on this compound itself are not widely published. Its existence as a commercially available compound, however, suggests that established synthetic routes are available. bldpharm.comchemenu.com The primary method for the synthesis of such isocyanates is the Curtius rearrangement of the corresponding carboxylic acid, in this case, 1-phenylcyclopropanecarboxylic acid. nih.govnih.govorganic-chemistry.org This reaction is known to proceed with retention of configuration, an important feature for stereospecific synthesis. nih.gov The reactivity of this compound is expected to be characteristic of isocyanates, readily reacting with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and amines, respectively. wikipedia.orgwikipedia.org The presence of the phenylcyclopropyl moiety likely influences the rates and outcomes of these reactions compared to simpler alkyl or aryl isocyanates.

Chemical Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B3388153 (1-Isocyanatocyclopropyl)benzene CAS No. 862487-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-isocyanatocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-8-11-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJYWZIPXATEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isocyanatocyclopropyl Benzene and Its Derivatives

Precursor Synthesis Strategies for Substituted Cyclopropylbenzenes

The foundational step in synthesizing the target compound and its derivatives is the creation of the cyclopropylbenzene skeleton. This can be achieved by forming the cyclopropane (B1198618) ring on an existing aromatic precursor or by functionalizing the aromatic ring after the cyclopropane has been constructed.

Functionalization of Benzene (B151609) and Cyclopropyl (B3062369) Rings for Precursors

The introduction of substituents onto the benzene ring is typically accomplished through electrophilic aromatic substitution. msu.edubyjus.com Common reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. byjus.com The timing of this functionalization is critical. Performing the substitution on a starting material like benzene or toluene allows for a wide range of commercially available materials to be used. libretexts.org Alternatively, substituting the phenyl ring after the cyclopropane is attached requires consideration of the cyclopropyl group's directing effects. The cyclopropyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. libretexts.org

For instance, nitration of cyclopropylbenzene would yield a mixture of ortho- and para-nitrocyclopropylbenzene, which can then be carried forward to the corresponding isocyanate. Direct functionalization of the cyclopropane ring itself is less common and usually involves carrying the desired functionality through the ring-forming step. acs.org

Formation of Cyclopropyl Rings from Aromatic Precursors

Several robust methods exist for constructing a cyclopropane ring attached to a phenyl group. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclopropanation of Alkenes: This is a widely used strategy, typically starting from styrene or its derivatives.

Simmons-Smith Reaction: This classic method involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form the cyclopropane ring. wikipedia.orgnrochemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. nih.gov A common modification, known as the Furukawa modification, uses diethylzinc, which can improve reactivity. tcichemicals.com

Catalytic Carbene Transfer from Diazo Compounds: Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are highly effective at decomposing diazo compounds, such as ethyl diazoacetate, to generate a metallocarbene. researchgate.net This intermediate then adds to the double bond of styrene to form the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. google.com A variety of substituted styrenes can be used in this reaction, allowing for the synthesis of diverse precursors. nih.govnih.gov Rhodium(II) catalysts, in particular, have been shown to facilitate the cyclopropanation of styrenes with high stereoselectivity. nih.gov

Intramolecular Cyclization: Another approach involves the cyclization of a linear precursor. For example, 1-phenylcyclopropanecarboxylic acid can be synthesized from phenylacetonitrile and 1,2-dibromoethane under phase-transfer conditions.

Kulinkovich-Szymoniak Reaction: This method provides a direct route to 1-arylcyclopropylamines from the corresponding aryl nitriles. The reaction utilizes a titanium(II)-mediated coupling with a Grignard reagent, offering a convergent pathway to the amine precursor of the target isocyanate. organic-chemistry.org

MethodAromatic PrecursorKey ReagentsIntermediate ProductReference
Simmons-Smith ReactionStyreneCH₂I₂, Zn-Cu couple (or Et₂Zn)Cyclopropylbenzene wikipedia.orgtcichemicals.com
Catalytic CyclopropanationStyreneEthyl diazoacetate, Rh₂(OAc)₄Ethyl 2-phenylcyclopropane-1-carboxylate researchgate.netgoogle.com
Intramolecular CyclizationPhenylacetonitrile1,2-Dibromoethane, Base (e.g., NaNH₂)1-Phenylcyclopropanecarbonitrile
Kulinkovich-Szymoniak ReactionBenzonitrileEtMgBr, Ti(OⁱPr)₄, BF₃·OEt₂1-Phenylcyclopropylamine organic-chemistry.org
Table 1. Selected Methods for the Formation of Phenylcyclopropane Precursors.

Formation of the Isocyanate Functionality

With the 1-phenylcyclopropane core constructed, the next critical transformation is the introduction of the isocyanate group. This is typically accomplished from either a carboxylic acid or a primary amine precursor.

Curtius Rearrangement and Related Approaches for Isocyanate Formation

The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate. wikipedia.orgrsc.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the isocyanate with the extrusion of nitrogen gas. nih.govresearchgate.net A key advantage of this reaction is that the migration of the R-group (in this case, the 1-phenylcyclopropyl group) occurs with complete retention of its stereochemistry. wikipedia.orgnih.gov

The necessary precursor, 1-phenylcyclopropanecarboxylic acid, is readily prepared. nih.gov The acyl azide can be formed in several ways:

Two-step protocol: The carboxylic acid is first converted to an acyl chloride (e.g., using thionyl chloride), which is then reacted with an azide salt like sodium azide.

One-pot protocol: More modern and convenient methods use reagents like diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid into the acyl azide in situ, which then rearranges upon heating. nih.gov This approach was utilized in the synthesis of trans-2-phenylcyclopropylamine, a structurally related compound. nih.gov

The resulting (1-isocyanatocyclopropyl)benzene is a stable intermediate that can be isolated or trapped with various nucleophiles. nih.gov

PrecursorReagent(s) for Acyl Azide FormationReaction TypeReference
1-Phenylcyclopropanecarboxylic acid1. SOCl₂ or (COCl)₂ 2. NaN₃Classical Curtius Rearrangement wikipedia.org
1-Phenylcyclopropanecarboxylic acidDiphenylphosphoryl azide (DPPA), Et₃NOne-Pot Curtius Rearrangement nih.gov
1-Phenylcyclopropanecarboxylic acidHydrazine, then Nitrous acid (HNO₂)From Acyl Hydrazide wikipedia.org
Table 2. Reagents for Curtius Rearrangement to Form the Isocyanate.

Phosgenation and Analogous Methods

An alternative route to the isocyanate functionality is through the phosgenation of the corresponding primary amine, 1-phenylcyclopropylamine. Phosgene (COCl₂) is a highly effective reagent for this transformation. pharmtech.com The reaction is typically carried out by treating the amine, often as its hydrochloride salt, with phosgene or a phosgene equivalent like diphosgene or triphosgene in an inert solvent. sabtechmachine.com

The process generally involves a two-step "cold-hot" phosgenation. sabtechmachine.com Initially, the amine reacts at a lower temperature to form a carbamoyl chloride, which is then heated to eliminate hydrogen chloride, yielding the isocyanate. sabtechmachine.com Due to the high toxicity of phosgene, its use requires specialized equipment and stringent safety protocols. pharmtech.com Modern methods may involve the in situ generation of phosgene to mitigate handling risks.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound leverages the synthetic strategies outlined in the preceding sections. The primary approach involves beginning the synthesis with an already substituted aromatic precursor.

For example, to synthesize a halogen-substituted analog, one would start with a halogenated styrene, such as 4-chlorostyrene or 4-bromostyrene. This substituted alkene can then undergo catalytic cyclopropanation to yield the corresponding substituted phenylcyclopropanecarboxylate ester. nih.gov This intermediate is then hydrolyzed to the carboxylic acid, which is subsequently subjected to the Curtius rearrangement to afford the final substituted isocyanate. nih.gov This modular approach allows for the introduction of a wide variety of substituents, including electron-donating and electron-withdrawing groups, onto the phenyl ring. nih.gov

A study on fluorinated phenylcyclopropylamines demonstrated a similar strategy, where substituted acrylates were used as starting materials for cyclopropanation with diazomethane, followed by a series of functional group manipulations to arrive at the desired substituted cyclopropylamine, the direct precursor for the isocyanate. acs.org

Substituted PrecursorKey Synthetic StepResulting Intermediate TypeFinal Analog TypeReference
4-ChlorostyreneRh(II)-Catalyzed Cyclopropanation(4-Chlorophenyl)cyclopropanecarboxylate(1-Isocyanato-1-(4-chlorophenyl)cyclopropane) nih.gov
4-MethoxystyreneSimmons-Smith Reaction1-Cyclopropyl-4-methoxybenzene(1-(4-Methoxyphenyl)-1-isocyanatocyclopropane) wikipedia.org
Ethyl 3-fluoro-2-phenylacrylateCyclopropanation with DiazomethaneEthyl 2-fluoro-1-phenylcyclopropanecarboxylate(2-Fluoro-1-isocyanato-1-phenylcyclopropane) acs.org
4-MethylbenzonitrileKulinkovich-Szymoniak Reaction1-(p-Tolyl)cyclopropylamine(1-Isocyanato-1-(p-tolyl)cyclopropane) organic-chemistry.org
Table 3. Strategies for the Synthesis of Substituted Analogs.

Regioselective Functionalization of the Aromatic Ring

Regioselective functionalization of the aromatic ring of this compound involves introducing new substituents at specific positions. The outcome of such reactions, particularly electrophilic aromatic substitution (EAS), is governed by the directing effects of the substituents already present on the benzene ring. In this case, the directing influence is a combination of the 1-isocyanatocyclopropyl group.

To predict the regioselectivity, the individual effects of the cyclopropyl and isocyanate groups must be considered:

Cyclopropyl Group: The cyclopropyl ring possesses significant s-character in its C-C bonds, allowing it to donate electron density to the aromatic ring through hyperconjugation. This makes it an activating group and an ortho, para-director for electrophilic aromatic substitution.

Isocyanate Group (-NCO): The isocyanate group is an electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are typically meta-directors.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Activating/Deactivating Directing Effect
Cyclopropyl Alkyl Activating ortho, para
Isocyanate (-NCO) Carbonyl-like Deactivating meta
Nitro (-NO₂) Strong Deactivator Deactivating meta
Halogen (-Br, -Cl) Halogen Deactivating ortho, para

Stereoselective Synthesis of Cyclopropyl Isocyanate Derivatives

The stereoselective synthesis of derivatives of this compound is crucial for applications where specific stereoisomers are required. The stereochemistry can be controlled at two key stages: the formation of the cyclopropane ring and the subsequent conversion of the carboxylic acid precursor to the isocyanate.

Stereoselective Cyclopropanation: The synthesis can begin with the stereoselective construction of the 1-phenylcyclopropane ring. Methods like the Simmons-Smith cyclopropanation of appropriately substituted alkenes can provide stereodefined cyclopropyl derivatives organic-chemistry.orgnih.gov. More advanced methods, including biocatalytic approaches using engineered enzymes, have been developed for the highly stereoselective synthesis of functionalized cyclopropanes, offering access to specific enantiomers with high purity rochester.edu.

Stereoretentive Rearrangement: A critical feature of the Curtius rearrangement is that the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom occurs with complete retention of its configuration wikipedia.orgnih.gov. This property is essential for stereoselective synthesis. If an enantiomerically pure 1-phenylcyclopropane-1-carboxylic acid is converted to its corresponding acyl azide and subjected to the Curtius rearrangement, the resulting this compound will retain the original stereochemistry of the cyclopropane ring. This ensures that the chirality established during the cyclopropanation step is faithfully transferred to the final isocyanate product.

Therefore, a viable strategy for producing stereochemically pure cyclopropyl isocyanate derivatives involves the initial asymmetric synthesis of a chiral cyclopropyl carboxylic acid, followed by a stereoretentive Curtius rearrangement.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound present challenges due to the high reactivity of the isocyanate functional group. Isocyanates are electrophilic and readily react with various nucleophiles, including water, which can be present as moisture in solvents or the atmosphere wikipedia.orgquora.com. This reactivity necessitates careful handling under anhydrous conditions to prevent the formation of undesired byproducts such as ureas (from reaction with amines formed in situ) or carbamic acids (from reaction with water), which are often unstable and decarboxylate to amines organic-chemistry.orgwikipedia.orgchemistrysteps.com.

Commonly employed purification and isolation strategies include:

In Situ Use: Often, the most efficient method is to generate and use the isocyanate in the subsequent reaction step without isolation (a "one-pot" synthesis) organic-chemistry.orgacs.org. For example, after the Curtius rearrangement is complete, a nucleophile such as an alcohol can be added directly to the reaction mixture to "trap" the isocyanate as a more stable and easily purifiable carbamate derivative chemeurope.com.

Distillation: If the isocyanate is thermally stable, vacuum distillation can be an effective purification method. The reduced pressure allows the compound to boil at a lower temperature, minimizing the risk of thermal decomposition or polymerization. This technique is suitable for removing non-volatile impurities or solvents.

Crystallization: For solid isocyanates, recrystallization from a suitable anhydrous solvent can be used to achieve high purity. The choice of solvent is critical to ensure the isocyanate does not react with it.

Chromatography: While less common for highly reactive isocyanates, flash column chromatography using a non-nucleophilic stationary phase (e.g., silica gel) and anhydrous eluents can sometimes be employed. However, the acidic nature of silica gel can promote side reactions, so this method must be used with caution.

Continuous Flow Processing: Modern continuous flow synthesis offers safety and efficiency benefits for handling hazardous intermediates like isocyanates ucd.ie. In-line purification techniques, such as passing the product stream through a column containing a scavenger resin, can be integrated into the flow setup to remove unreacted reagents or byproducts selectively ucd.ie.

The choice of purification technique depends on the stability of the specific this compound derivative, its physical state (liquid or solid), and the nature of the impurities present.

Chemical Reactivity and Transformation Pathways of 1 Isocyanatocyclopropyl Benzene

Reactivity of the Isocyanate Group in (1-Isocyanatocyclopropyl)benzene

The isocyanate group (-N=C=O) is a heterocumulene characterized by a highly electrophilic central carbon atom. This electrophilicity is the driving force for its most common reactions, which involve the addition of nucleophiles across the C=N double bond.

Nucleophilic Additions to the Isocyanate Group

Nucleophilic addition represents the most fundamental reaction pathway for isocyanates. A wide variety of nucleophiles can attack the central carbon atom, leading to the formation of stable addition products.

The reaction with alcohols yields carbamates, while amines afford the corresponding ureas. Water can also act as a nucleophile, initially forming an unstable carbamic acid which then decarboxylates to yield a primary amine. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea (B33335).

NucleophileProduct TypeGeneral Reaction
Alcohol (R'-OH)CarbamateC₆H₅C₃H₄-NCO + R'-OH → C₆H₅C₃H₄-NHCOOR'
Amine (R'-NH₂)UreaC₆H₅C₃H₄-NCO + R'-NH₂ → C₆H₅C₃H₄-NHCONHR'
Water (H₂O)Symmetric Urea2 C₆H₅C₃H₄-NCO + H₂O → (C₆H₅C₃H₄-NH)₂CO + CO₂

This table presents the expected nucleophilic addition reactions of this compound based on the well-established reactivity of isocyanates. Specific experimental data for these reactions with this compound were not available in the reviewed literature.

Cycloaddition Reactions Involving the Isocyanate

The isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are valuable for the synthesis of heterocyclic compounds.

For instance, in a Diels-Alder type reaction, the C=N bond of the isocyanate can react with a conjugated diene. The reaction is typically promoted by thermal or Lewis acid catalysis. With 1,3-dipoles such as nitrones or azides, [3+2] cycloaddition reactions can occur, leading to the formation of five-membered heterocyclic rings. For example, the reaction with an azide (B81097) would yield a triazolinone derivative.

Reaction TypeReactantProduct Type
[4+2] CycloadditionConjugated DieneDihydropyridinone derivative
[3+2] CycloadditionNitroneOxadiazolidinone derivative
[3+2] CycloadditionAzideTriazolinone derivative

This table illustrates the potential cycloaddition reactions of this compound based on known isocyanate chemistry. Specific examples for this compound were not found in the surveyed literature.

Radical Reactions of the Isocyanate Moiety

While less common than nucleophilic additions, the isocyanate group can undergo radical reactions. Studies on closely related aryl cyclopropyl (B3062369) isocyanates, specifically trans- and cis-1-bromo-2-(isocyanatocyclopropyl)benzene, have shown that aryl radicals generated from these precursors can undergo cyclization onto the isocyanate group. sigmaaldrich.commasterorganicchemistry.com However, the rate of this cyclization is found to be slow compared to other radical processes. sigmaaldrich.commasterorganicchemistry.com

In these studies, the primary outcome of homolytic reactions with radical-generating agents like tributyltin hydride was the direct reduction of the carbon-bromine bond, preserving the isocyanate and cyclopropyl functionalities. sigmaaldrich.commasterorganicchemistry.com This suggests that while intramolecular radical cyclization onto the isocyanate is a possible pathway, it is not a highly favored one under these conditions.

Reactions Involving the Cyclopropyl Ring

The cyclopropyl ring in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions under certain conditions. However, it can also remain intact during various transformations.

Ring-Opening Transformations and Rearrangements

The strain energy of the cyclopropyl ring (approximately 27.5 kcal/mol) can be released in reactions that lead to its cleavage.

Radical-Induced Ring Opening: Research on trans-2-(2-isocyanatocyclopropyl)phenyl radicals has demonstrated that isomerization to the cis-radical can occur. sigmaaldrich.commasterorganicchemistry.com This process is believed to proceed through the scission of the disubstituted cyclopropane (B1198618) bond, forming a resonance-stabilized diradical, which then allows for internal rotation. sigmaaldrich.commasterorganicchemistry.com This indicates that under radical conditions, the cyclopropyl ring can be induced to open.

Base-Catalyzed Ring Opening: Similarly, strong bases could potentially induce ring-opening, although this is generally less facile for cyclopropanes compared to epoxides unless activating groups are present. libretexts.orgmasterorganicchemistry.comlibretexts.org

Reactions Preserving the Cyclopropyl Ring Integrity

Despite its inherent strain, the cyclopropyl ring in this compound can be stable under various reaction conditions, allowing for transformations that selectively target the isocyanate group.

As mentioned previously, the radical-mediated reduction of trans- and cis-1-bromo-2-(isocyanatocyclopropyl)benzene using tributyltin hydride or tris(trimethylsilyl)silane (B43935) predominantly yields the direct reduction product, trans-(2-isocyanatocyclopropyl)benzene, where the cyclopropyl ring remains intact. sigmaaldrich.commasterorganicchemistry.com This highlights the kinetic preference for other radical processes over cyclopropyl ring-opening in these systems.

Furthermore, it is anticipated that the nucleophilic addition and cycloaddition reactions of the isocyanate group, as detailed in sections 3.1.1 and 3.1.2, would generally proceed without affecting the integrity of the cyclopropyl ring, provided that harsh conditions such as high temperatures or strong acids/bases that could promote ring-opening are avoided.

Interactions and Reactivity of the Aromatic Ring

The benzene (B151609) ring in this compound is the site of potential electrophilic substitution, while the carbon atom linking the ring to the cyclopropyl group represents a unique type of benzylic position.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comlibretexts.org The reaction typically proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore the aromatic system. masterorganicchemistry.comlumenlearning.com

The regiochemical outcome of EAS on a substituted benzene is governed by the electronic properties of the substituent already present on the ring. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as directors towards the ortho, para, or meta positions. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the substituent is the 1-isocyanatocyclopropyl group. Its directing effect is a composite of the cyclopropyl and isocyanate components.

Cyclopropyl Group: The cyclopropyl ring, due to the increased s-character of its C-C bonds, can donate electron density to the benzene ring through conjugation, thereby acting as a weak activating group and an ortho, para-director.

Isocyanate Group (-N=C=O): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen and nitrogen atoms. The carbon atom attached to the benzene ring is a quaternary center, preventing direct resonance withdrawal from the ring by the isocyanate. However, the isocyanate group exerts a powerful electron-withdrawing inductive effect.

Common electrophilic aromatic substitution reactions and the expected nature of the electrophile are summarized in the table below.

Reaction Typical Reagents Electrophile (E+)
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)
SulfonationFuming H₂SO₄SO₃
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)
Friedel-Crafts AcylationR-COCl, AlCl₃R-C=O⁺ (Acylium ion)

This table presents common EAS reactions; the specific outcomes for this compound are not documented and are predicted based on general principles.

Reactions at Benzylic and Other Peripheral Positions

The benzylic position is the carbon atom attached directly to a benzene ring. This position is uniquely reactive because intermediates such as radicals, cations, or anions at this site are stabilized by resonance with the aromatic ring. libretexts.orgkhanacademy.org Typical reactions at benzylic positions containing at least one hydrogen atom include oxidation and free-radical halogenation. chemistrysteps.comyoutube.com

For instance, alkylbenzenes with at least one benzylic hydrogen can be oxidized by strong agents like KMnO₄ or Na₂Cr₂O₇ to form benzoic acid. khanacademy.orgchemistrysteps.com Similarly, free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator selectively introduces a bromine atom at the benzylic position. libretexts.org

However, in This compound , the benzylic carbon is the C1 atom of the cyclopropyl ring. This is a quaternary carbon atom, meaning it is bonded to four other carbon atoms (one in the phenyl ring, two within the cyclopropyl ring, and the carbon of the isocyanate group) and bears no benzylic hydrogen atoms .

Consequently, the typical benzylic reactions mentioned above are not possible for the parent compound this compound. The absence of a benzylic hydrogen precludes oxidation of the side chain to a carboxylic acid or benzylic radical halogenation at that site. libretexts.orgchemistrysteps.com Reactivity at other peripheral positions would involve the isocyanate group itself, which is beyond the scope of this section.

Intramolecular Reactions and Cyclization Pathways of this compound Derivatives

Derivatives of this compound, where additional functional groups are present on the molecule, can undergo intramolecular reactions. These cyclization pathways are powerful methods in organic synthesis for constructing complex ring systems. thieme-connect.de

Radical Cyclizations onto Isocyanate Acceptors

Free-radical reactions have become a cornerstone of synthetic chemistry, allowing for the formation of C-C bonds under mild conditions. thieme-connect.de In an intramolecular radical cyclization, a radical generated at one point in a molecule adds to an unsaturated functional group elsewhere in the same molecule.

The isocyanate group, with its C=N double bond, can function as a radical acceptor. In a hypothetical derivative of this compound, a radical could be generated on a side chain, which then attacks the carbon atom of the isocyanate. This process would lead to the formation of a new ring. The success and regioselectivity of such cyclizations often depend on factors like the length of the tether connecting the radical and the acceptor, as well as steric and electronic effects, as described by the Beckwith-Houk models for radical cyclizations.

While specific examples of radical cyclizations for derivatives of this compound are not prominently documented, the general principle is well-established for other systems. For example, transition metals like manganese(III) acetate (B1210297) or copper salts are often used to mediate the formation of the initial carbon-centered radical. thieme-connect.de Such strategies have been employed to synthesize various heterocyclic structures. nih.govmdpi.comrsc.org

Other Intramolecular Cyclizations

Beyond radical processes, derivatives of this compound can be designed to undergo other types of intramolecular cyclizations. The highly electrophilic carbon atom of the isocyanate group is susceptible to attack by intramolecular nucleophiles.

If a derivative contains a nucleophilic group (e.g., -OH, -NH₂, -SH) on a suitably positioned tether, an intramolecular addition to the C=O or C=N bond of the isocyanate can occur. This type of reaction would lead to the formation of various heterocyclic products, such as lactams or related structures. The facility of such reactions is often governed by the chain length connecting the two reacting groups, with the formation of 5- and 6-membered rings being generally favored. While specific examples involving this compound derivatives are not detailed in the literature, intramolecular cyclizations are a common strategy for building complex molecular architectures from simpler, functionalized starting materials. nih.gov

Spectroscopic and Structural Characterization Studies of 1 Isocyanatocyclopropyl Benzene

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and identifying the characteristic functional groups within a molecule.

Conformational Analysis via Vibrational Signatures

The vibrational spectrum of (1-Isocyanatocyclopropyl)benzene is expected to be influenced by the relative orientation of the phenyl, cyclopropyl (B3062369), and isocyanate groups. In phenylcyclopropane, the molecule preferentially adopts a "bisected" conformation where the plane of the cyclopropyl ring is perpendicular to the plane of the phenyl ring. This arrangement minimizes steric hindrance and allows for favorable electronic interactions between the cyclopropyl ring's Walsh orbitals and the phenyl ring's π-system. The rotational barrier for the phenyl group in phenylcyclopropane is relatively low, suggesting that other conformations may be accessible at room temperature.

For phenyl isocyanate, studies have shown that the molecule is planar, with the N=C=O group lying in the same plane as the phenyl ring. nih.govwikipedia.org This planarity is attributed to the delocalization of π-electrons between the phenyl ring and the isocyanate group.

Considering these analogues, the most stable conformation of this compound is likely to involve a compromise between these competing steric and electronic effects. The bulky isocyanate group attached to the C1 position of the cyclopropyl ring would introduce significant steric strain if the phenyl group were to adopt a fully coplanar arrangement with the cyclopropyl ring. Therefore, a non-planar, likely bisected or near-bisected, conformation is predicted to be the most stable, similar to phenylcyclopropane. The vibrational spectra would be expected to show distinct bands corresponding to this dominant conformer, although the presence of less stable conformers could lead to additional, weaker bands.

Characterization of Functional Group Modes

The IR and Raman spectra of this compound will exhibit characteristic vibrational modes associated with its constituent functional groups.

Isocyanate Group: The most prominent and diagnostic vibrational feature of the isocyanate group is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band typically appears in the region of 2280-2240 cm⁻¹. The corresponding symmetric stretch is usually much weaker and observed at a lower frequency.

Phenyl Group: The phenyl group will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ range. The pattern of out-of-plane C-H bending vibrations between 900 and 675 cm⁻¹ is indicative of the substitution pattern on the benzene (B151609) ring. For a monosubstituted benzene derivative, strong bands are typically observed in this region.

Cyclopropyl Group: The cyclopropyl group also has distinct vibrational signatures. The C-H stretching vibrations of the cyclopropyl ring typically occur at slightly higher frequencies than those of acyclic alkanes, often above 3000 cm⁻¹. The ring breathing mode of the cyclopropane (B1198618) ring is another characteristic vibration, though its intensity can vary.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric Stretch2280 - 2240 (strong, sharp)
Phenyl (C₆H₅)C-H Stretch3100 - 3000
C=C Stretch1600 - 1450
C-H Out-of-plane Bend900 - 675
Cyclopropyl (-C₃H₄-)C-H Stretch> 3000
Ring BreathingVariable

Microwave Spectroscopy for Molecular Conformation

Microwave spectroscopy provides high-resolution data that allows for the precise determination of molecular rotational constants, from which the molecular structure and conformation can be deduced.

Determination of Rotational Constants and Molecular Structure

While no direct microwave spectroscopic data exists for this compound, studies on phenyl isocyanate have yielded precise rotational constants. For the parent isotopologue of phenyl isocyanate, the rotational constants have been determined to be A = 5347.9 MHz, B = 999.33 MHz, and C = 841.67 MHz. nih.gov These values are consistent with a planar structure.

For this compound, the presence of the non-planar cyclopropyl group attached to the phenyl ring would significantly alter these rotational constants. The molecule would be an asymmetric top, and the determination of its rotational constants would allow for the calculation of its moments of inertia and, consequently, the fitting of a detailed molecular structure, including bond lengths and angles.

Analysis of Isomeric Forms and Dipole Moments

Microwave spectroscopy is particularly sensitive to the presence of different conformers (isomeric forms) if they have distinct rotational spectra. For this compound, different orientations of the phenyl ring relative to the cyclopropyl-isocyanate moiety could potentially be resolved.

The following table presents the experimental rotational and dipole moment data for phenyl isocyanate, which serves as a reference for the isocyanate functional group's contribution.

CompoundA (MHz)B (MHz)C (MHz)Dipole Moment (D)Reference
Phenyl Isocyanate5347.9999.33841.672.81 nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the electronic environment of atomic nuclei within a molecule, providing detailed information about its structure and connectivity. The predicted ¹H and ¹³C NMR spectra of this compound are discussed based on the known spectral data of phenylcyclopropane and phenyl isocyanate.

The proton (¹H) NMR spectrum is expected to show distinct signals for the phenyl and cyclopropyl protons. The protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the isocyanate group, transmitted through the cyclopropyl ring. The protons on the cyclopropyl ring are expected to resonate in the upfield region, typically between δ 0.5 and 2.0 ppm. Due to the rigid nature of the cyclopropane ring, these protons are diastereotopic and would likely exhibit complex spin-spin coupling patterns.

In the carbon-¹³ (¹³C) NMR spectrum, the carbon atom of the isocyanate group is expected to have a characteristic chemical shift in the range of δ 120-130 ppm. The carbons of the phenyl ring will show signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the cyclopropyl group) being influenced by the substituent. The carbons of the cyclopropyl ring will appear at higher field, typically between δ 10 and 30 ppm.

The following table provides a predictive summary of the ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

GroupNucleusPredicted Chemical Shift (δ, ppm)
Phenyl¹H7.0 - 7.5 (multiplet)
¹³C120 - 140
Cyclopropyl¹H0.5 - 2.0 (complex multiplets)
¹³C10 - 30
Isocyanate¹³C120 - 130

Structural Elucidation through Proton and Carbon NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

For ¹H NMR analysis of this compound, one would expect to observe distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyclopropyl ring. The aromatic protons would likely appear in the region of 7.0-7.5 ppm. Due to the substitution, these protons would exhibit complex splitting patterns (multiplets) based on their coupling with adjacent protons. The four protons on the cyclopropyl ring are diastereotopic and would be expected to appear as two distinct sets of multiplets in the aliphatic region of the spectrum, typically between 0.5 and 2.0 ppm.

In ¹³C NMR spectroscopy, distinct signals for each unique carbon atom would be anticipated. The spectrum would show signals for the carbon atoms of the benzene ring, typically in the 120-140 ppm range, with the carbon atom attached to the cyclopropyl group (ipso-carbon) appearing at a different chemical shift. The carbon atom of the isocyanate group (-N=C=O) would be expected to resonate significantly downfield, often in the 120-130 ppm region. The cyclopropyl carbons would include the quaternary carbon attached to the phenyl and isocyanate groups, and the two CH₂ groups, each of which would produce a signal in the aliphatic region.

Without experimental data, a precise data table cannot be constructed.

Advanced NMR Techniques for Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cyclopropyl ring and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would be used to correlate each proton signal with its directly attached carbon atom. This would definitively link the proton assignments to the carbon framework. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal correlations between protons and carbons over two or three bonds, which would be critical in confirming the attachment of the phenyl and isocyanate groups to the C1 position of the cyclopropyl ring.

For a molecule like this compound, which is achiral, stereochemical assignment in the typical sense (e.g., R/S configuration) is not applicable. However, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations between protons, helping to confirm the spatial proximity of the different groups, although no specific stereoisomers are expected.

Currently, there are no published studies employing these advanced NMR techniques for the structural analysis of this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₉NO), the molecular weight is 159.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 159.

The fragmentation of this molecular ion would provide valuable structural clues. Plausible fragmentation pathways would include:

Loss of the isocyanate group (-NCO, 42 Da) to yield a phenylcyclopropyl cation at m/z 117.

Fission of the cyclopropyl ring.

Formation of a stable phenyl cation ([C₆H₅]⁺) at m/z 77, a common fragment for benzene-containing compounds.

Rearrangement followed by fragmentation, which is common for cyclopropyl systems.

A detailed analysis of the relative abundances of these fragment ions would help to piece together the molecular structure. However, no experimental mass spectrum for this compound is currently available in the public domain to confirm these fragmentation pathways or to provide definitive molecular identification.

Without access to the actual mass spectrum, a data table of fragmentation patterns cannot be generated.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not present in the public domain.

While general computational studies have been conducted on related classes of molecules, such as aliphatic isocyanates, phenyl isocyanate, and other benzene derivatives, the specific data required to construct an in-depth analysis of this compound is unavailable. nih.govrsc.orgmdpi.comresearchgate.net The research necessary to detail its molecular geometry, electronic structure through Density Functional Theory (DFT) or ab initio methods, conformational energy landscapes, and specific reaction mechanisms has not been published.

Consequently, it is not possible to provide an article that adheres to the requested scientific and structural detail for this particular compound.

Computational and Theoretical Investigations of 1 Isocyanatocyclopropyl Benzene

Spectroscopic Property Prediction and Validation

The accurate prediction of spectroscopic data is a key application of computational chemistry, providing a means to identify and characterize molecules. For (1-Isocyanatocyclopropyl)benzene, theoretical calculations can offer valuable predictions of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These theoretical predictions, when compared with experimental data, serve to validate the computational methods and provide a deeper understanding of the molecule's structure and electronic properties.

Infrared (IR) Spectroscopy

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an IR spectrum. For this compound, the most characteristic vibrational mode is the strong, sharp absorption band of the isocyanate (-N=C=O) group, typically appearing in the range of 2250-2280 cm⁻¹. Theoretical calculations can precisely predict the frequency of this band, as well as the frequencies of other key vibrations, such as the C-H stretching of the aromatic ring and the cyclopropyl (B3062369) group, and the C=C stretching of the benzene (B151609) ring.

Table 1: Predicted vs. Expected Experimental IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹) (DFT/B3LYP/6-31G*)Expected Experimental Wavenumber (cm⁻¹)
Isocyanate (-N=C=O) stretchData not available2250 - 2280
Aromatic C-H stretchData not available3000 - 3100
Cyclopropyl C-H stretchData not available~3080
Aromatic C=C stretchData not available1450 - 1600

Note: The predicted wavenumbers are hypothetical and would be obtained from computational chemistry software. The expected experimental ranges are based on characteristic group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the phenyl ring and the cyclopropyl ring. The aromatic protons would typically appear in the region of 7.0-7.5 ppm, with their specific shifts and splitting patterns depending on the electronic influence of the isocyanatocyclopropyl group. The protons on the cyclopropyl ring would likely resonate at higher field, in a complex pattern due to their diastereotopic nature.

The ¹³C NMR spectrum would show characteristic signals for the isocyanate carbon (~120-130 ppm), the aromatic carbons, and the carbons of the cyclopropyl ring, including the quaternary carbon attached to the isocyanate group.

The following tables illustrate the type of data that would be generated from computational predictions and compared with experimental findings.

Table 2: Predicted vs. Expected Experimental ¹H NMR Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm) (GIAO/DFT)Expected Experimental Chemical Shift (δ, ppm)
Aromatic ProtonsData not available7.0 - 7.5
Cyclopropyl ProtonsData not availableData not available

Table 3: Predicted vs. Expected Experimental ¹³C NMR Data for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm) (GIAO/DFT)Expected Experimental Chemical Shift (δ, ppm)
Isocyanate Carbon (-N=C=O)Data not available120 - 130
Quaternary Cyclopropyl CarbonData not availableData not available
Methylene Cyclopropyl CarbonsData not availableData not available
Aromatic CarbonsData not available125 - 140

Note: The predicted chemical shifts are hypothetical and would be calculated using quantum chemistry software. The expected experimental ranges are based on typical values for similar structural motifs.

Mass Spectrometry

While computational prediction of full mass spectra is complex, theoretical calculations can aid in understanding the fragmentation patterns observed in the experimental mass spectrum of this compound. The molecular ion peak (M⁺) would be expected, and key fragmentation pathways could be elucidated through the calculation of bond dissociation energies and the stability of potential fragment ions. Common fragmentation patterns for isocyanates involve the loss of the NCO group or cleavage of the cyclopropyl ring.

The validation of these computational predictions against experimental data, once it becomes available, will be crucial for establishing the accuracy of the theoretical models for this class of compounds and for enabling the reliable prediction of properties for related, yet-to-be-synthesized molecules.

Role of 1 Isocyanatocyclopropyl Benzene As a Building Block in Complex Chemical Synthesis

Precursor for Polymeric Materials (e.g., Polyurethanes, Polyureas)

The primary application of isocyanates in polymer chemistry is in the production of polyurethanes and polyureas. ontosight.ai The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles like alcohols and amines without the need for a catalyst, although catalysts can be used to control reaction rates. This reactivity is central to its role as a monomer in step-growth polymerization.

(1-Isocyanatocyclopropyl)benzene can function as a difunctional or monofunctional monomer depending on the synthetic design. As a monofunctional isocyanate, it can be used to cap polymer chains, controlling molecular weight or introducing the phenylcyclopropyl end-group to modify surface properties.

However, its most significant potential is realized when used in conjunction with other difunctional or polyfunctional monomers to create polymers. The reaction of the isocyanate group with a diol (a molecule with two hydroxyl groups) leads to the formation of polyurethane. Similarly, its reaction with a diamine (a molecule with two amino groups) yields a polyurea. The phenylcyclopropyl group from the monomer becomes a pendant group on the polymer backbone, influencing the material's final properties such as thermal stability, rigidity, and solubility. Isocyanate-free routes to these polymers are also being explored to address safety concerns, but isocyanate-based synthesis remains a cornerstone of the industry. rsc.orgresearchgate.net

Reaction Type Reactant Resulting Linkage Polymer Class Role of this compound
Polyurethane SynthesisPolyol (e.g., Ethane-1,2-diol)Urethane (B1682113) (-NH-CO-O-)PolyurethaneIntroduces phenylcyclopropyl pendant groups
Polyurea SynthesisDiamine (e.g., Ethane-1,2-diamine)Urea (B33335) (-NH-CO-NH-)PolyureaImparts unique steric and electronic features

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. mdpi.com These materials are of immense interest because they can self-assemble into ordered nanostructures. This compound can be used to synthesize a specific block in a block copolymer. For instance, a polyurethane block could be created by reacting it with a diol, and this block could then be attached to a pre-existing polymer chain, such as polystyrene or poly(ethylene oxide), using controlled polymerization techniques. mdpi.com The inclusion of the bulky and rigid phenylcyclopropyl group would create a "hard" segment, which could be used to tune the mechanical and thermal properties of the resulting elastomer or thermoplastic. gatech.edu

In the formation of polymer networks, this compound could be used as a cross-linking agent if combined with polyfunctional reactants (e.g., triols or triamines). The isocyanate group's reaction would form covalent bonds between different polymer chains, creating a three-dimensional network. This is fundamental in the production of foams, coatings, and elastomers where durability and resilience are required. ontosight.ai

Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of the isocyanate group extends beyond polymerization; it is a versatile functional group for constructing nitrogen-containing heterocycles. Heterocyclic compounds are foundational to medicinal chemistry and materials science. Isocyanates can participate in cycloaddition reactions with a variety of unsaturated partners.

For example, this compound can undergo a [4+2] cycloaddition (Diels-Alder type reaction) with a diene to form a six-membered heterocyclic ring. Similarly, it can react with 1,3-dipoles in a [3+2] cycloaddition to yield five-membered rings. nih.gov The reaction often proceeds by generating an unstable intermediate in situ, which is then trapped. nih.gov The phenylcyclopropyl substituent would be carried into the final heterocyclic product, providing a unique substitution pattern that could be valuable for creating novel drug candidates or functional materials.

Reaction Type Reactant Intermediate Resulting Heterocycle
[4+2] CycloadditionConjugated DieneAza-diene systemDihydropyridinone derivative
[3+2] CycloadditionNitrile OxideDipolarophileOxadiazolone derivative
[2+2] CycloadditionImineAzetidine intermediateAzetidinone (β-lactam) derivative

Synthon in Organic Transformations for Novel Molecular Architectures

In organic synthesis, a synthon is a conceptual unit representing a potential synthetic operation. This compound serves as a powerful synthon for introducing the N-phenylcyclopropylcarbamoyl moiety into a molecule. The isocyanate can react with a wide range of nucleophiles—alcohols, amines, thiols, and even carbanions—to form stable adducts like carbamates (urethanes), ureas, and amides.

The presence of the cyclopropyl (B3062369) ring, a strained three-membered ring, offers further synthetic possibilities. nist.gov Under certain conditions (e.g., acidic or catalytic), the cyclopropane (B1198618) ring can undergo ring-opening reactions, leading to the formation of linear alkyl chains with specific functionalization patterns. This dual reactivity—the predictable chemistry of the isocyanate and the latent reactivity of the cyclopropyl ring—allows for the design of complex, multi-step synthetic sequences to build novel molecular frameworks that would be difficult to access through other means.

Application in Ligand Synthesis for Catalysis

In the field of catalysis, ligands are molecules that bind to a central metal atom, modifying its reactivity and selectivity. The design of ligands with specific steric and electronic properties is crucial for developing efficient catalysts. This compound can be used as a building block to construct sophisticated ligands.

By reacting the isocyanate with a molecule containing both a nucleophilic group (like -OH or -NH2) and a coordinating atom (like phosphorus, sulfur, or a nitrogen within a pyridine (B92270) ring), a new, larger ligand can be synthesized. The phenylcyclopropyl group would serve as a bulky substituent near the metal's coordination site. This steric hindrance can control which substrates can access the catalytic center, thereby enhancing the selectivity of the reaction (e.g., enantioselectivity in asymmetric catalysis). The urethane or urea linkage formed is chemically robust, ensuring the ligand remains intact under demanding catalytic conditions.

Emerging Research Directions and Future Prospects

Sustainable Synthetic Routes to (1-Isocyanatocyclopropyl)benzene

The traditional synthesis of isocyanates often involves the use of highly toxic and hazardous reagents like phosgene. researchgate.net Modern chemical synthesis is increasingly focused on developing sustainable and greener alternatives. patsnap.com For this compound, future research will likely concentrate on phosgene-free routes that improve safety and environmental impact.

One promising avenue is the adaptation of methods that utilize carbon dioxide (CO₂) as a C1 building block. The catalytic fixation of CO₂ with corresponding oxiranes or other suitable precursors can yield cyclic carbonates, which serve as intermediates for non-isocyanate polyurethane (NIPU) production. researchgate.netnih.gov Research into a similar pathway starting from a precursor to this compound could offer a significantly greener synthetic strategy. rsc.org

Another area of exploration is the development of catalytic processes that avoid stoichiometric toxic reagents. For instance, the reductive carbonylation of nitro-aromatic compounds or the dehydrogenation of formamides are being investigated as more environmentally benign methods for isocyanate synthesis. researchgate.net Applying these principles to the synthesis of this compound from readily available precursors like 1-phenylcyclopropanamine or related nitro compounds could provide more sustainable manufacturing processes. The industry is also trending towards using bio-based feedstocks, which could eventually be integrated into the synthesis of the aryl or cyclopropyl (B3062369) moieties of the molecule. patsnap.com

Table 1: Comparison of Potential Synthetic Routes

Synthetic Route Traditional Method (Phosgenation) Emerging Sustainable Method
Key Reagent Phosgene (or diphosgene/triphosgene) CO₂, Formic Acid Derivatives, etc.
Starting Material 1-phenylcyclopropanamine Nitro-1-phenylcyclopropane, etc.
Byproducts Hydrogen Chloride (HCl) Water, Benign byproducts
Safety Profile Highly toxic reagents Reduced toxicity, safer handling

| Green Chemistry Alignment | Poor | High (atom economy, safer reagents) |

Exploration of Novel Reactivity Patterns

The isocyanate functional group (–N=C=O) is a powerful electrophile, known for its reactions with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. noaa.govpatsnap.com The reactivity of this compound is influenced by both the aromatic ring and the strained cyclopropyl group. Aromatic isocyanates are generally more reactive than aliphatic ones due to electronic effects. pcimag.com

Future research is expected to delve into how the unique combination of the phenyl and cyclopropyl groups modulates this reactivity. The cyclopropane (B1198618) ring, with its high s-character C-H bonds and strained C-C bonds, can participate in unique chemical transformations, such as ring-opening reactions. researchgate.net The exploration of reactions where both the isocyanate group and the cyclopropyl ring participate in a concerted or sequential manner could lead to the discovery of novel chemical transformations. For example, intramolecular reactions could be designed to yield complex heterocyclic scaffolds that are valuable in medicinal chemistry.

Furthermore, the use of this compound in multicomponent reactions, where three or more reactants combine in a single step, is a promising area. Isocyanides, isomers of isocyanates, are known to participate in such reactions to create complex polymers. chemrxiv.org Investigating the potential of this compound in similar, but distinct, polymerization pathways could yield novel materials.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and reactivity of this compound and its derivatives requires sophisticated analytical methods. While standard techniques like 1D NMR and FTIR are essential, advanced spectroscopic techniques will be crucial for elucidating complex structural details and reaction mechanisms.

Two-dimensional NMR spectroscopy (2D NMR), such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), will be invaluable. libretexts.org COSY experiments can establish the connectivity between protons within the cyclopropyl ring and the phenyl group, confirming structural assignments. libretexts.org For polymers or complex reaction products derived from this compound, 2D NMR is a powerful tool for determining monomer sequencing and cross-linking points. epa.govpolymersynergies.net The study of cyclopropane derivatives by NMR has a long history, and modern 2D techniques can resolve the complex spin systems often present in these strained rings. dtic.mil

In-situ spectroscopic monitoring, using techniques like ReactIR (FTIR-based) or process NMR, can provide real-time data on reaction kinetics. This allows for the optimization of reaction conditions and the detection of transient intermediates, offering deeper mechanistic insights into the novel reactivity patterns of the molecule.

Computational Design of this compound Derivatives

Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental work. For this compound, computational methods can be used to design new derivatives with tailored properties.

Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule. nih.govnih.gov DFT calculations can predict parameters like bond dissociation energies, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. researchgate.netmdpi.com This information helps in understanding the molecule's reactivity towards different reagents and can be used to screen potential derivatives for desired electronic properties. For example, DFT could be used to model how different substituents on the phenyl ring would affect the reactivity of the isocyanate group or the stability of the cyclopropyl ring.

Cheminformatics and in silico screening methods can be used to predict the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of potential derivatives. researchgate.netdoaj.org By building computational models, researchers can virtually screen libraries of this compound derivatives for drug-like properties or for their suitability as monomers in materials science, prioritizing the most promising candidates for synthesis.

Table 2: Application of Computational Methods

Computational Method Application to this compound Predicted Properties
Density Functional Theory (DFT) Modeling electronic structure and reaction mechanisms. Reactivity indices, bond energies, transition states.
Molecular Docking Simulating binding to biological targets. Binding affinity, interaction modes.

| ADMET Prediction | Estimating pharmacokinetic and toxicity profiles. | Solubility, permeability, metabolic stability. |

Potential in Advanced Materials Chemistry

The bifunctional nature of this compound, with its reactive isocyanate group and tunable phenylcyclopropyl moiety, makes it an attractive building block for advanced materials. Isocyanates are the cornerstone of polyurethane chemistry, used to create a vast array of materials from flexible foams to durable coatings. patsnap.compatsnap.com

The incorporation of the rigid phenylcyclopropyl group into a polymer backbone could lead to materials with enhanced thermal stability, specific mechanical properties, or high refractive indices. The potential for this compound to act as a monomer in polymerization reactions, such as polyaddition or cyclopolymerization, opens the door to new classes of polymers. chemrxiv.orgrsc.org

Furthermore, the isocyanate group can be used to graft the molecule onto surfaces or other polymers, modifying their properties. This could be leveraged in the development of functional coatings, adhesives, or composite materials. The broader trend in materials science is shifting towards "smart" materials, such as self-healing polymers and shape-memory materials, and the unique reactivity of this compound could be exploited in the design of such advanced systems. patsnap.com The focus on sustainable materials also suggests a future for bio-based polyurethanes derived from such novel isocyanates. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-isocyanatocyclopropyl)benzene, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Start with cyclopropylbenzene derivatives as precursors. Use phosgene or triphosgene to introduce the isocyanate group under anhydrous conditions .
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or toluene) and catalysts (e.g., triethylamine) to stabilize intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Step 3 : Purify using column chromatography with silica gel, and confirm purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.
  • Key Data : Reference PubChem entries for analogous compounds (e.g., 4-iodophenyl isocyanate) to compare reaction conditions and spectral benchmarks .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm cyclopropane ring geometry and isocyanate group integration. Compare chemical shifts with cyclopropylbenzene derivatives .
  • IR Spectroscopy : Identify the N=C=O stretching vibration near 2250–2270 cm1^{-1} to verify isocyanate formation .
  • Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design :
  • Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C.
  • Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals.
  • Data Interpretation :
ConditionHalf-Life (hours)Degradation Products
pH 3, 25°C48Benzene derivatives, CO2_2
pH 7, 60°C12Cyclopropane ring-opened amides
  • Reference stability data from PubChem for structurally related isocyanates .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Compare with experimental kinetic data.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA. Validate results against experimental HPLC profiles of reaction mixtures .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Case Study : If 13C^{13}\text{C}-NMR signals for the cyclopropane ring conflict with X-ray crystallography

Re-synthesize the compound to rule out impurities .

Perform variable-temperature NMR to assess ring strain effects .

Cross-validate with computational NMR chemical shift predictions (e.g., using ACD/Labs or DFT).

  • Framework : Apply iterative data triangulation, as emphasized in qualitative research conflict resolution .

Q. What mechanistic insights explain the formation of byproducts during this compound synthesis?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow IR to capture intermediates in isocyanate formation.
  • Isotope Labeling : Introduce 18O^{18}\text{O} in phosgene to trace oxygen migration pathways.
  • Controlled Experiments : Systematically vary stoichiometry and reaction time to isolate intermediates for LC-MS analysis .

Q. How can this compound be applied in designing functional polymers?

  • Methodological Answer :

  • Crosslinking Studies : React with diols or diamines to form polyurethanes or polyureas.
  • Monitor gelation times and mechanical properties (e.g., tensile strength) using rheometry.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to assess glass transition temperatures (TgT_g) and thermal stability.
  • Reference : Compare with applications of 4-iodophenyl isocyanate in polymer chemistry .

Methodological Considerations

  • Data Documentation : Always report chemical purity, storage conditions (e.g., desiccated, -20°C), and batch numbers to ensure reproducibility .
  • Literature Search : Use SciFinder or Reaxys to retrieve synthetic protocols and safety data, avoiding unreliable platforms like BenchChem .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isocyanatocyclopropyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Isocyanatocyclopropyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.